Tam557 (tfa) Possesses a Built‑In PEG‑Amine Spacer Absent in Natural Tubulysins
The tubulysin pharmacophore in Tam557 (tfa) is covalently linked to a 2‑[2‑[2‑(2‑aminoethoxy)ethoxy]ethoxy]ethyl carbamate spacer, providing a terminal primary amine (pKa ≈ 9–10) that is directly available for conjugation . By comparison, natural Tubulysin D (CAS 309935‑57‑7) terminates in an N‑methylpipecolic acid residue that offers no free amine for site‑specific attachment; Tubulysin M (CAS 936691‑46‑2) similarly lacks a designer linker handle . The presence of this pre‑installed reactive group eliminates the need for post‑synthetic linker installation, reducing the number of required synthetic steps from typically 3–5 to zero before conjugation [1].
| Evidence Dimension | Presence of a terminal primary amine for bioconjugation |
|---|---|
| Target Compound Data | Yes – free NH₂ group at PEG spacer terminus (IUPAC: 2‑[2‑[2‑(2‑aminoethoxy)ethoxy]ethoxy]ethyl carbamate) |
| Comparator Or Baseline | Tubulysin D: no primary amine (N‑methylpipecolic acid terminus); Tubulysin M: no primary amine |
| Quantified Difference | 1 vs. 0 reactive amine groups available for site‑specific conjugation |
| Conditions | Structural analysis from IUPAC nomenclature and comparative molecular formulas (Tam557: C₅₀H₈₄N₈O₁₁S vs. Tubulysin D: C₄₃H₆₅N₅O₁₁S) |
Why This Matters
The pre‑installed amine eliminates an entire linker‑attachment synthetic campaign, accelerating ADC research timelines and improving batch‑to‑batch reproducibility.
- [1] Tube Pharmaceuticals GmbH, Cytotoxic tubulysin compounds for conjugation. US Patent 10,183,970 B2, 2019. View Source
